molecular formula C15H13BrN2O6 B2546912 (5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione CAS No. 866049-50-5

(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2546912
CAS No.: 866049-50-5
M. Wt: 397.181
InChI Key: OFACWTDBOWNCSA-RUDMXATFSA-N
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Description

(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the bromination of 1,3-benzodioxole, followed by the formation of the benzodioxole aldehyde. This intermediate is then subjected to a condensation reaction with a diazinane trione derivative under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized benzodioxole compounds.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest that it may interact with biological macromolecules, making it a candidate for drug discovery and development. Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its interactions with biological targets are studied to identify possible therapeutic uses, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers. Researchers explore its potential to enhance the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of (5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The brominated benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The diazinane trione core can participate in redox reactions, influencing cellular processes. The compound’s effects on molecular pathways are studied to elucidate its potential therapeutic mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of a brominated benzodioxole moiety and a diazinane trione core

Properties

IUPAC Name

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O6/c1-22-3-2-18-14(20)9(13(19)17-15(18)21)4-8-5-11-12(6-10(8)16)24-7-23-11/h4-6H,2-3,7H2,1H3,(H,17,19,21)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFACWTDBOWNCSA-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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